Rp-cAMPS triethylammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

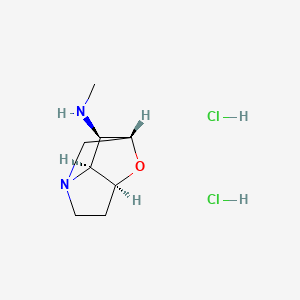

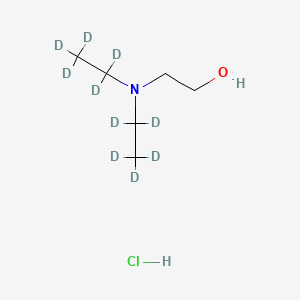

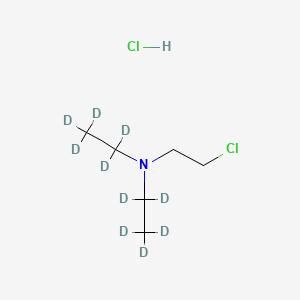

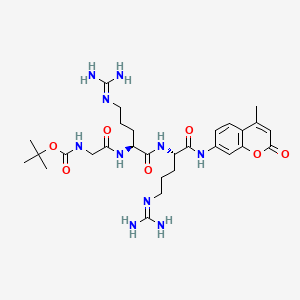

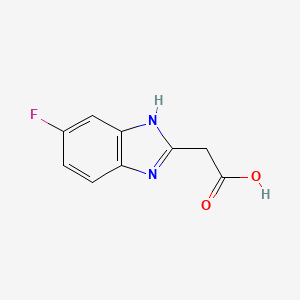

Rp-cAMPS triethylammonium salt is a cell-permeable cAMP analog . It acts as a competitive antagonist of cAMP-induced activation of PKA (IC 50 = 11 - 16 μM) by interacting with cAMP binding sites on the regulatory subunits . It is resistant to hydrolysis by phosphodiesterases .

Molecular Structure Analysis

The molecular formula of Rp-cAMPS triethylammonium salt is C10H12N5O5PS.C6H15N . The molecular weight is 446.46 .Chemical Reactions Analysis

Rp-cAMPS triethylammonium salt acts as a competitive antagonist of cAMP-induced activation of PKA . It interacts with cAMP binding sites on the regulatory subunits .Physical And Chemical Properties Analysis

Rp-cAMPS triethylammonium salt is a white lyophilised solid . It is soluble to 100 mM in water .Scientific Research Applications

Research in cAMP-Dependent Signaling

Due to its properties, Rp-cAMPS is broadly used in research involving cAMP-dependent signaling in vitro and in vivo . It helps in understanding the role of cAMP in various physiological processes.

Study of Phosphodiesterases

Rp-cAMPS is not hydrolyzed by bovine heart cAMP phosphodiesterase but can be hydrolyzed by yeast phosphodiesterase . This property makes it useful in studying the activity and specificity of different phosphodiesterases.

Role in Cell Biology

Rp-cAMPS has been used in cell biology research, particularly in studies related to cell signaling . It helps in understanding how cells respond to different stimuli.

Use in Gliotoxin Research

Gliotoxin, a secondary metabolite of the fungus Aspergillus fumigatus, suppresses macrophage immune function by subverting phosphatidylinositol 3,4,5-Trisphosphate homeostasis . Rp-cAMPS has been used in the study of this process .

Sonic Hedgehog Action Research

Rp-cAMPS has been used in research related to the Sonic hedgehog (Shh) protein, which plays a key role in the organization of the cells in a developing embryo . The study focused on the inversion of Sonic hedgehog action on its canonical pathway by electrical activity .

Mechanism of Action

Pharmacokinetics

It is known that rp-camps triethylammonium salt isresistant to hydrolysis by phosphodiesterases , which may influence its stability and bioavailability.

Result of Action

The molecular and cellular effects of Rp-cAMPS triethylammonium salt’s action primarily involve the inhibition of PKA activation . This can have various downstream effects depending on the specific cellular context. For example, one study found that Rp-cAMPS can inhibit synaptic plasticity .

Action Environment

It is known that the compound isresistant to hydrolysis by phosphodiesterases , suggesting that it may be relatively stable in various biological environments

properties

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIPZMKSNMRTIV-NVGWRVNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N6O5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rp-cAMPS triethylammonium salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-3-thiabicyclo[5.1.0]octane](/img/structure/B570018.png)